(2-Amino-4-bromophenyl)(phenyl)methanone

Beschreibung

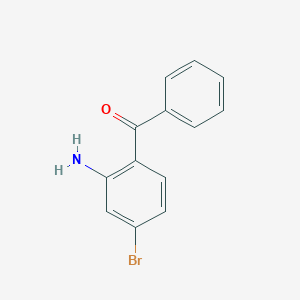

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-amino-4-bromophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOSTKZYBVQXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399942 | |

| Record name | (2-Amino-4-bromophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135776-98-6 | |

| Record name | (2-Amino-4-bromophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (2-Amino-4-bromophenyl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2-Amino-4-bromophenyl)(phenyl)methanone, a key chemical intermediate in pharmaceutical synthesis. This document consolidates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in drug discovery and development.

Chemical Identity and Properties

This compound, more commonly known as 2-Amino-4'-bromobenzophenone, is a substituted aromatic ketone. Its chemical structure features a benzophenone core with an amino group at the 2-position and a bromine atom at the 4'-position of the phenyl rings.

CAS Number: 1140-17-6[1][2][3][4]

Synonyms: 2-Amino-4'-bromobenzophenone, (2-Aminophenyl)(4-bromophenyl)methanone[1][5]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀BrNO | [1][2][3] |

| Molecular Weight | 276.13 g/mol | [1][2][3] |

| Appearance | Light orange to yellow to green powder/crystal | [2][5] |

| Melting Point | 103-110 °C | [1][3][6] |

| Boiling Point | 432.5 ± 25.0 °C (Predicted) | [1] |

| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [1] |

| Purity | Typically ≥ 95% or ≥ 98% | [2][3][6] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Synthesis Methodologies and Experimental Protocols

The synthesis of 2-Amino-4'-bromobenzophenone is crucial for its application as a pharmaceutical intermediate. Several synthetic routes have been established, with the most common being Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for these key methods are provided below.

Palladium-Catalyzed Synthesis from 2-Aminobenzonitrile

This modern approach involves the coupling of an aminobenzonitrile derivative with an arylboronic acid, offering good yields and functional group tolerance.

Experimental Protocol:

-

Reaction Setup: In a Schlenk tube maintained under a nitrogen atmosphere, combine 2-aminobenzonitrile (1.0 eq), p-bromophenylboronic acid (2.0 eq), a nickel catalyst such as Ni(dppe)Cl₂ (0.05 eq), and trifluoroacetic acid (4.0 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water as the solvent.

-

Reaction Conditions: Stir the reaction mixture vigorously and heat to 90°C. Maintain this temperature for 24 hours.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Dissolve the residue in a sufficient amount of ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by a saturated aqueous solution of sodium chloride.

-

Separate the organic layer and extract the aqueous layer three times with ethyl acetate.

-

-

Purification:

-

Combine all organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture and evaporate the solvent under reduced pressure.

-

Purify the resulting residue by flash column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 2:1 v/v) as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield 2-amino-4'-bromobenzophenone as a light yellow solid. A reported yield for a similar reaction is 86.8% with a purity of 94.6%.

-

Friedel-Crafts Acylation

This classic method involves the acylation of an aniline derivative with a benzoyl chloride in the presence of a Lewis acid catalyst. To prevent N-acylation of the starting aniline, the amino group is typically protected prior to the Friedel-Crafts reaction.

Experimental Protocol:

-

Protection of the Amino Group (Example with p-toluenesulfonyl chloride):

-

Dissolve anthranilic acid (1.0 eq) in a warm aqueous solution of sodium carbonate.

-

Add p-toluenesulfonyl chloride (1.2 eq) in portions while maintaining the temperature at 60-70°C.

-

After the addition is complete, continue stirring for an additional 20 minutes.

-

Acidify the solution with hydrochloric acid to precipitate the N-protected anthranilic acid. Filter and dry the product.

-

-

Friedel-Crafts Acylation:

-

To a solution of the N-protected anthranilic acid (1.0 eq) in a suitable solvent like thiophene-free benzene, add phosphorus pentachloride (1.14 eq) and stir at approximately 50°C for 30 minutes to form the acid chloride in situ.

-

Cool the mixture and add anhydrous aluminum chloride (4.4 eq) in portions.

-

Heat the reaction mixture to 80-90°C for 4 hours.

-

-

Work-up and Deprotection:

-

Cool the reaction mixture and carefully pour it onto a mixture of ice and concentrated hydrochloric acid.

-

Remove the benzene by vacuum distillation.

-

The resulting protected 2-aminobenzophenone is then deprotected by refluxing in concentrated hydrochloric acid to yield the final product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Caption: Workflow for the synthesis via Friedel-Crafts acylation.

Applications in Drug Development

2-Amino-4'-bromobenzophenone is a valuable building block in the synthesis of various heterocyclic compounds with potential therapeutic applications.[7][8] It serves as a key precursor for the synthesis of quinazolines, acridones, and notably, benzodiazepines, a class of psychoactive drugs.[8]

One specific application mentioned is its use as an intermediate in the production of "Pronak".[9][10][11] Further investigation is required to identify the specific active pharmaceutical ingredient corresponding to "Pronak" and its associated biological targets and signaling pathways.

The structural motif of 2-aminobenzophenone and its derivatives is found in several pharmacologically active agents, including:

-

Chlordiazepoxide: A benzodiazepine used to treat anxiety and alcohol withdrawal.

-

Proquazone and Amfenac: Non-steroidal anti-inflammatory drugs (NSAIDs).[8]

-

Tampramine: An antidepressant.[8]

The versatility of the 2-aminobenzophenone scaffold allows for the synthesis of a diverse range of compounds that are being explored for their potential as anticancer, neuropharmacological, and antimicrobial agents.[7]

Hypothetical Drug Discovery Workflow

The general workflow for utilizing 2-Amino-4'-bromobenzophenone in a drug discovery program can be visualized as follows:

Caption: A generalized drug discovery workflow starting from the core intermediate.

While direct modulation of signaling pathways by 2-Amino-4'-bromobenzophenone itself is not extensively documented, its importance lies in providing the structural framework for derivatives that can interact with various biological targets. For instance, benzodiazepines derived from this scaffold are known to act on GABA-A receptors in the central nervous system, leading to their anxiolytic and sedative effects. Further research into the specific end-products synthesized from this bromo-substituted intermediate will likely reveal a broader range of biological activities and affected signaling pathways.

References

- 1. Cas 1140-17-6,2-AMINO-4'-BROMOBENZOPHENONE | lookchem [lookchem.com]

- 2. labproinc.com [labproinc.com]

- 3. 2-氨基-4′-溴二苯甲酮 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 2-Amino-4'-bromobenzophenone | 1140-17-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Wholesale 2-amino-4′-bromobenzophenone CAS:1140-17-6 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 8. asianpubs.org [asianpubs.org]

- 9. News - An Insight into the Synthesis of 2-Amino-4â²-Bromobenzophenone: A Key Pharmaceutical Intermediate [jingyepharma.com]

- 10. News - 2-Amino-4â²-Bromobenzophenone: A Key Pharmaceutical Intermediate [jingyepharma.com]

- 11. OEM 2-Amino-4′-Bromobenzophenone  Manufacturer and Supplier | Jingye [jingyepharma.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-4-bromobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-amino-4-bromobenzophenone, a key intermediate in pharmaceutical synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Identity and Structure

2-amino-4-bromobenzophenone, with the CAS number 1140-17-6, is an aromatic ketone containing both an amino and a bromo substituent.[1] Its structure plays a crucial role in its reactivity and utility as a precursor in the synthesis of various pharmaceutical agents.[2][3]

Molecular Structure:

Caption: Chemical structure of 2-amino-4-bromobenzophenone.

Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-4-bromobenzophenone is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀BrNO | [4] |

| Molecular Weight | 276.13 g/mol | [4] |

| Appearance | Light orange to yellow to green powder to crystal | [1] |

| Melting Point | 103-110 °C | [5] |

| Boiling Point (Predicted) | 432.5 ± 25.0 °C | [5] |

| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [5] |

| Water Solubility | Insoluble | [6][7] |

Solubility Profile

| Solvent | Qualitative Solubility |

| Water | Insoluble[6][7] |

| Ethanol | Slightly soluble, especially when cold[7] |

| Ethyl Acetate | Soluble |

| Dichloromethane | Soluble |

| Ether | Slightly soluble[7] |

| Benzene | Slightly soluble[7] |

Spectroscopic Data (Predicted)

While experimental spectra for 2-amino-4-bromobenzophenone are not widely published, its spectral characteristics can be predicted based on the analysis of its constituent functional groups and comparison with analogous compounds like 2-aminobenzophenone and 4-bromobenzophenone.

Infrared (IR) Spectroscopy

The IR spectrum of 2-amino-4-bromobenzophenone is expected to exhibit characteristic peaks corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 (two bands for primary amine) |

| C-H Stretch (aromatic) | 3000-3100 |

| C=O Stretch (ketone) | 1640-1680 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-N Stretch (aromatic amine) | 1250-1360 |

| C-Br Stretch | 500-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the electron-donating amino group and the electron-withdrawing bromo and carbonyl groups. The amino protons would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the carbonyl carbon. The chemical shifts will be affected by the substituents on the aromatic rings.

UV-Vis Spectroscopy

The UV-Vis spectrum of 2-amino-4-bromobenzophenone in a suitable solvent like ethanol is expected to show absorption bands characteristic of benzophenone derivatives. These absorptions are due to π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl group.

Experimental Protocols

Synthesis of 2-amino-4-bromobenzophenone

The following is a representative experimental protocol for the synthesis of 2-amino-4-bromobenzophenone. This process is a crucial step in the production of various pharmaceuticals.[2]

Caption: Experimental workflow for the synthesis of 2-amino-4-bromobenzophenone.

Detailed Methodology:

-

Reaction Setup: In a suitable reaction vessel, combine o-aminobenzonitrile, p-bromophenylboronic acid, a nickel catalyst such as Ni(dppe)Cl₂, and trifluoroacetic acid in a solvent mixture of 1,4-dioxane and water.

-

Reaction Execution: Heat the mixture to 90°C and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Workup: After cooling, evaporate the solvent. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Extraction: Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts.

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 2-amino-4-bromobenzophenone.

Determination of Melting Point

The melting point of 2-amino-4-bromobenzophenone can be determined using a standard melting point apparatus.

Caption: Workflow for melting point determination.

Detailed Methodology:

-

Sample Preparation: Place a small amount of the dry, crystalline 2-amino-4-bromobenzophenone into a capillary tube and pack it down.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating and Observation: Heat the sample slowly and observe the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Safety and Handling

2-amino-4-bromobenzophenone may cause skin sensitization.[4] It is also considered toxic to aquatic organisms and may have long-term adverse effects in the aquatic environment.[6] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Avoid release to the environment.[6]

This technical guide provides a summary of the available information on the physicochemical properties of 2-amino-4-bromobenzophenone. For further details, researchers are encouraged to consult the cited references and perform their own experimental validation.

References

- 1. labproinc.com [labproinc.com]

- 2. News - An Insight into the Synthesis of 2-Amino-4â²-Bromobenzophenone: A Key Pharmaceutical Intermediate [jingyepharma.com]

- 3. News - 2-Amino-4â²-Bromobenzophenone: A Key Pharmaceutical Intermediate [jingyepharma.com]

- 4. 2-Amino-4'-bromobenzophenone | C13H10BrNO | CID 5243931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-4'-bromobenzophenone CAS#: 1140-17-6 [m.chemicalbook.com]

- 6. 2-Aminobenzophenone(2835-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 4-BROMOBENZOPHENONE | 90-90-4 [chemicalbook.com]

Spectral Analysis of 2-amino-4-bromobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the pharmaceutical intermediate, 2-amino-4-bromobenzophenone. Due to the limited availability of public spectral data for this specific compound, this document presents a combination of available information and data from the closely related compound, 4-bromobenzophenone, for comparative analysis. This guide is intended to assist researchers in the identification, characterization, and quality control of 2-amino-4-bromobenzophenone.

Introduction

2-amino-4-bromobenzophenone, with the molecular formula C₁₃H₁₀BrNO, is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity and structural integrity are crucial for the successful synthesis of active pharmaceutical ingredients. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation and characterization of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: Experimental ¹H NMR data for 2-amino-4-bromobenzophenone is not publicly available.

¹³C NMR: PubChem indicates the availability of a ¹³C NMR spectrum for 2-amino-4-bromobenzophenone, although the specific chemical shift values are not provided.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. PubChem notes the existence of a vapor phase IR spectrum for 2-amino-4-bromobenzophenone.[2] For reference, the key IR absorption bands for the related compound, 4-bromobenzophenone, are presented below.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ketone) | ~1660 |

| C-Br (Aryl Halide) | ~1070 |

| C-H (Aromatic) | ~3000-3100 |

| C=C (Aromatic) | ~1400-1600 |

Note: Data is for 4-bromobenzophenone and serves as an estimation for 2-amino-4-bromobenzophenone. The presence of the amino group in 2-amino-4-bromobenzophenone would introduce additional N-H stretching bands around 3300-3500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While experimental mass spectra for 2-amino-4-bromobenzophenone are not available, predicted data from PubChemLite offers expected mass-to-charge ratios for various adducts.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 276.0021 |

| [M+Na]⁺ | 297.9840 |

| [M-H]⁻ | 273.9868 |

| [M]⁺ | 274.9946 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for 2-amino-4-bromobenzophenone are not specified in the available literature. However, standard methodologies for the analysis of small organic molecules are applicable.

Synthesis of 2-amino-4-bromobenzophenone

A representative synthesis involves the reaction of 2-aminobenzonitrile with p-bromophenylboronic acid in the presence of a nickel catalyst. The product is then purified by column chromatography.[2]

NMR Spectroscopy

A sample of 2-amino-4-bromobenzophenone would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Infrared (IR) Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.

Mass Spectrometry (MS)

For mass analysis, the sample would be introduced into a mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for accurate mass determination.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of 2-amino-4-bromobenzophenone.

This logical flow ensures the successful synthesis of the target compound, followed by rigorous purification and comprehensive structural verification using a suite of spectroscopic techniques. This process is fundamental in guaranteeing the quality and identity of pharmaceutical intermediates for drug development.

References

An In-depth Technical Guide to the Solubility of (2-Amino-4-bromophenyl)(phenyl)methanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Amino-4-bromophenyl)(phenyl)methanone, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide outlines the expected solubility profile based on its physicochemical properties and the principles of organic chemistry. Furthermore, it details a robust experimental protocol for determining its solubility in various organic solvents, enabling researchers to generate precise and reliable data.

Physicochemical Properties Overview

This compound, with the molecular formula C₁₃H₁₀BrNO, is a benzophenone derivative.[1][2][3] Its structure, featuring two aromatic rings, an amino group, and a bromine atom, classifies it as a moderately polar molecule. The presence of the amino group allows for hydrogen bonding, which can influence its solubility in protic solvents. Conversely, the large nonpolar surface area of the aromatic rings suggests good solubility in nonpolar to moderately polar aprotic solvents. The principle of "like dissolves like" is fundamental to predicting its solubility behavior; it is expected to be more soluble in solvents with similar polarity.[4]

Illustrative Solubility Data Presentation

As a substitute for specific experimental data, the following table provides a template for researchers to record their findings. The expected solubility is qualitatively estimated based on the structural features of the compound and the properties of the solvents.

| Solvent | Solvent Type | Expected Solubility | Experimentally Determined Solubility (mg/mL) at 25°C |

| Hexane | Nonpolar | Low | |

| Toluene | Nonpolar Aromatic | Moderate to High | |

| Dichloromethane | Polar Aprotic | High | |

| Acetone | Polar Aprotic | High | |

| Ethyl Acetate | Polar Aprotic | Moderate to High | |

| Acetonitrile | Polar Aprotic | Moderate | |

| Methanol | Polar Protic | Moderate | |

| Ethanol | Polar Protic | Moderate | |

| Isopropanol | Polar Protic | Moderate | |

| Water | Polar Protic | Low |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[5][6][7] This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is achieved.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks

3.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial containing the solid compound.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.[4] A preliminary experiment can be conducted to determine the time required to reach equilibrium.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed for a set period to let the excess solid settle.[4] Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.[4] This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

Understanding the solubility of this compound is crucial for its application in pharmaceutical research and development, particularly in formulation and process development. This guide provides a foundational understanding of its expected solubility and a detailed protocol for its empirical determination. The presented experimental workflow and data presentation template offer a standardized approach for researchers to generate and report high-quality, comparable solubility data.

References

- 1. This compound | C13H10BrNO | CID 4149946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4'-bromobenzophenone | 135776-98-6 [chemicalbook.com]

- 3. 135776-98-6|this compound|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide to 2-Amino-4-bromobenzophenone: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-4-bromobenzophenone, a key chemical intermediate in the pharmaceutical industry. The document details its historical significance, particularly in the development of benzodiazepines, and presents a thorough examination of its synthesis, characterization, and applications. Detailed experimental protocols for prominent synthetic routes are provided, alongside tabulated quantitative data for comparative analysis. Visual diagrams of synthetic pathways are included to facilitate a deeper understanding of the chemical transformations.

Introduction and Historical Context

2-Amino-4-bromobenzophenone, with the CAS Number 1140-17-6, is an organic compound characterized by a benzophenone core substituted with an amino group at the 2-position and a bromine atom at the 4'-position.[1] Its molecular formula is C13H10BrNO, and it has a molecular weight of approximately 276.13 g/mol .

The history of 2-amino-4-bromobenzophenone is intrinsically linked to the rise of benzodiazepines, a class of psychoactive drugs. While the compound itself may have been synthesized earlier, its significance surged with the pioneering work on benzodiazepines in the 1950s. These pharmaceuticals, known for their anxiolytic, sedative, and anticonvulsant properties, often utilize substituted 2-aminobenzophenones as crucial precursors.[2] The specific structure of 2-amino-4-bromobenzophenone makes it an ideal starting material for the synthesis of brominated benzodiazepines, such as bromazepam and the research chemical bromazolam.[2][3] The development of efficient and scalable synthetic routes for this intermediate has been a key focus in medicinal and process chemistry.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 2-amino-4-bromobenzophenone is presented in Table 1.

Table 1: Physicochemical Properties of 2-Amino-4-bromobenzophenone

| Property | Value | Reference(s) |

| CAS Number | 1140-17-6 | [1] |

| Molecular Formula | C13H10BrNO | |

| Molecular Weight | 276.13 g/mol | |

| Appearance | Light orange to yellow to green powder/crystal | |

| Melting Point | 103-113 °C | [4] |

| Boiling Point | 432.5 ± 25.0 °C (Predicted) | [5] |

| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [5] |

Spectroscopic Characterization

-

¹H NMR: The spectrum would exhibit distinct signals in the aromatic region (approx. 6.5-8.0 ppm). The protons on the aminophenyl ring would likely appear more upfield due to the electron-donating effect of the amino group, while the protons on the bromophenyl ring would show a characteristic splitting pattern. A broad singlet corresponding to the -NH₂ protons would also be present.

-

¹³C NMR: The spectrum would show 12 distinct signals for the aromatic carbons and one signal for the carbonyl carbon (typically in the 190-200 ppm region). The carbon attached to the bromine atom (ipso-carbon) is expected to be shifted upfield due to the 'heavy atom effect'.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching vibration for the ketone (around 1650-1700 cm⁻¹), and C-Br stretching in the fingerprint region.

Synthesis of 2-Amino-4-bromobenzophenone

Several synthetic routes to 2-amino-4-bromobenzophenone have been developed. This section details the experimental protocols for two of the most effective methods and provides an overview of other notable approaches.

Method 1: Nickel-Catalyzed Suzuki-Type Coupling

This method involves the reaction of o-aminobenzonitrile with p-bromophenylboronic acid. It offers a relatively high yield and purity.[5]

-

To a suitable reaction vessel, add o-aminobenzonitrile (100 mmol), p-bromophenylboronic acid (200 mmol), and the nickel catalyst Ni(dppe)Cl₂ (5 mmol).

-

Add a mixed solvent of 1,4-dioxane and water (4:1 volume ratio).

-

Add trifluoroacetic acid (400 mmol) to the mixture at room temperature.

-

Stir the mixture and heat to 90°C. Maintain stirring at this temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure to dryness.

-

Dissolve the residue in a sufficient amount of ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by a saturated aqueous solution of sodium chloride.

-

Separate the aqueous layer and extract it three times with ethyl acetate.

-

Combine all organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic solution under reduced pressure.

-

Purify the resulting residue by flash column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 1:0.5 volume ratio) as the eluent.

-

Collect the fractions containing the pure product and evaporate the eluent to yield 2-amino-4'-bromobenzophenone as a light-yellow solid.

References

- 1. News - An Insight into the Synthesis of 2-Amino-4â²-Bromobenzophenone: A Key Pharmaceutical Intermediate [jingyepharma.com]

- 2. benchchem.com [benchchem.com]

- 3. reddit.com [reddit.com]

- 4. 2-Amino-4'-bromobenzophenone | 135776-98-6 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide on the Potential Biological Activity of 2-Amino-4'-bromobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4'-bromobenzophenone is a substituted aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. While extensive research has been conducted on the biological activities of the broader benzophenone scaffold and its derivatives, specific data on the intrinsic biological effects of 2-amino-4'-bromobenzophenone are not extensively documented in publicly available literature. This technical guide consolidates the existing information on its role as a synthetic precursor and explores the potential biological activities it may possess based on the known pharmacology of structurally related compounds. This document also provides detailed experimental protocols that can be employed to investigate its potential anti-inflammatory, antimicrobial, and anticonvulsant properties, along with methodologies for synthesizing derivatives and evaluating their biological efficacy.

Introduction

2-Amino-4'-bromobenzophenone, with the chemical formula C₁₃H₁₀BrNO, is recognized primarily as a crucial building block in pharmaceutical synthesis.[1] Its molecular structure, featuring an aminobenzoyl core with a bromine substitution on one of the phenyl rings, provides a versatile scaffold for the development of a wide range of bioactive molecules. The benzophenone framework itself is present in numerous compounds with demonstrated pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant effects. This guide aims to provide a comprehensive overview of the potential biological activities of 2-amino-4'-bromobenzophenone by examining the established activities of its derivatives and analogs. Furthermore, it presents detailed experimental protocols and conceptual frameworks for the systematic evaluation of this compound's bioactivity.

Chemical Properties and Synthesis

| Property | Value | Reference |

| CAS Number | 1140-17-6 | [2][3][4] |

| Molecular Formula | C₁₃H₁₀BrNO | [3][4] |

| Molecular Weight | 276.13 g/mol | [3][4] |

| Appearance | Slightly Pale Yellow Solid | [4] |

| Melting Point | 103-110 °C | [2] |

| Purity | Typically ≥95% | [2][3] |

A common synthetic route to 2-amino-4'-bromobenzophenone involves the reaction of o-aminobenzonitrile with p-bromophenylboronic acid in the presence of a nickel catalyst.[5]

Synthetic pathway for 2-amino-4'-bromobenzophenone.

Potential Biological Activities

While direct experimental data on the biological activity of 2-amino-4'-bromobenzophenone is limited, the known activities of its derivatives and structurally similar compounds suggest several areas of potential pharmacological relevance.

Potential Anti-inflammatory Activity

Benzophenone derivatives have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators. For instance, certain 2-aminobenzophenone derivatives have shown the potential to inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins.

A proposed mechanism for the anti-inflammatory action of a 2-aminobenzophenone derivative is the inhibition of the COX-2 pathway, which is upregulated during inflammation.

References

An In-depth Technical Guide to the Safe Handling of (2-Amino-4-bromophenyl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2-Amino-4-bromophenyl)(phenyl)methanone (CAS No: 135776-98-6), a chemical compound utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2] | GHS07 | Warning |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1][2][3] | GHS07 | Warning |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[1][2][3] | GHS07 | Warning |

| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction | GHS07 | Warning |

| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1][2][3] | GHS07 | Warning |

Precautionary Measures

A comprehensive list of precautionary statements is provided below. These should be strictly followed to minimize risks associated with handling this compound.[4][5]

| Type | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][6] |

| P264 | Wash hands thoroughly after handling.[6] | |

| P270 | Do not eat, drink or smoke when using this product.[6] | |

| P271 | Use only outdoors or in a well-ventilated area.[2][6] | |

| P272 | Contaminated work clothing should not be allowed out of the workplace.[4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][6] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2][6] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][6] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6] | |

| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[6] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4][6] |

| P405 | Store locked up.[6] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary.[7] | Protects against splashes and airborne particles that can cause serious eye irritation.[8] |

| Skin Protection | Impervious clothing, such as a standard laboratory coat.[6][8] Nitrile gloves should be worn and inspected prior to use.[8] Double-gloving is recommended for prolonged or repeated contact.[8] | Provides a barrier to prevent skin contact, which can cause irritation and sensitization.[8] Contaminated clothing should be removed immediately and washed before reuse.[6] |

| Respiratory Protection | A NIOSH-approved N95 respirator or equivalent should be used when handling the powder, especially during weighing and transfer.[8] In case of inadequate ventilation, a full-face respirator may be necessary.[7] | Prevents inhalation of the powdered compound, which may cause respiratory irritation.[8] |

Experimental Protocols

General Handling Workflow

This workflow outlines the standard procedure for safely handling this compound in a laboratory setting.

Caption: General Laboratory Handling Workflow.

Methodology:

-

Preparation: Before handling the compound, ensure all necessary PPE is worn correctly.[8] The work area, preferably a certified chemical fume hood, should be clean and designated for this task.[8] Spill cleanup materials must be readily available.[8]

-

Handling: Work within a chemical fume hood to minimize inhalation exposure.[8] Avoid the formation of dust and aerosols.[7]

-

Post-Handling: After use, securely close the container.[8] Clean any reusable equipment thoroughly.[8] Dispose of contaminated items, such as weighing paper and gloves, as hazardous waste.[8] Always wash hands thoroughly after completing the task, even after removing gloves.[8]

First-Aid Measures

Immediate and appropriate first-aid is critical in case of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air.[7] If breathing is difficult, give oxygen.[7] If not breathing, give artificial respiration and seek immediate medical attention.[7] Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[7] |

| Skin Contact | Immediately take off all contaminated clothing.[7] Wash the affected area with plenty of soap and water.[7] If skin irritation persists, consult a doctor.[9] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do so.[9] Continue rinsing and consult a doctor.[7] |

| Ingestion | Rinse mouth with water.[7] Do not induce vomiting.[7] Never give anything by mouth to an unconscious person.[7] Call a doctor or Poison Control Center immediately.[7] |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Personal Precautions:

-

Avoid dust formation and contact with the material.[7]

-

Use personal protective equipment, including chemical-impermeable gloves.[7]

-

Ensure adequate ventilation.[7]

-

Remove all sources of ignition.[7]

-

Evacuate personnel to safe areas.[7]

Environmental Precautions:

-

Prevent further leakage or spillage if it is safe to do so.[7]

-

Do not let the chemical enter drains or sewer systems.[7]

Methods for Cleaning Up:

-

Collect the spilled material using methods that avoid dust generation (e.g., sweeping up and shoveling).

-

Place the collected material in a suitable, closed container for disposal.[10]

Storage and Disposal

Storage

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[7]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[11]

Disposal

-

The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]

-

Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[7]

-

Do not discharge to sewer systems.[7]

-

Contaminated packaging should be triply rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable for other purposes before disposal.[7]

Emergency Response Workflow

This diagram illustrates the logical flow of actions in an emergency involving this compound.

Caption: Emergency Response Logical Flow.

Toxicological and Ecological Information

Quantitative data on the toxicological and ecological effects of this compound is limited.

| Category | Data |

| Acute Toxicity | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |

| Aspiration Hazard | No data available. |

| Toxicity to Aquatic Life | No data available.[7] |

| Persistence and Degradability | No data available.[7] |

| Bioaccumulative Potential | No data available.[7] |

| Mobility in Soil | No data available.[7] |

Note: The absence of data does not indicate that the substance is not hazardous. All handling should proceed with the assumption of potential risk.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and follow all applicable local, state, and federal regulations.

References

- 1. aaronchem.com [aaronchem.com]

- 2. synzeal.com [synzeal.com]

- 3. fishersci.com [fishersci.com]

- 4. Precautionary statements. In force from 17 October 2020. [msds-europe.com]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. kishida.co.jp [kishida.co.jp]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-amino-4-bromobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-amino-4-bromobenzophenone, a key intermediate in the pharmaceutical industry. Given the limited publicly available stability data for this specific compound, this document synthesizes information from forced degradation principles, knowledge of related chemical structures, and standard analytical methodologies to provide a robust framework for stability and degradation analysis.

Introduction to the Stability of 2-amino-4-bromobenzophenone

2-amino-4-bromobenzophenone is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its chemical stability is paramount for ensuring the quality, safety, and efficacy of the final drug product. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2][3] These studies involve subjecting the compound to a variety of stress conditions, including acidic and basic hydrolysis, oxidation, photolysis, and thermal stress, to accelerate its decomposition.[1][2]

Physicochemical Properties

A summary of the known physicochemical properties of 2-amino-4-bromobenzophenone is presented in Table 1.

Table 1: Physicochemical Properties of 2-amino-4-bromobenzophenone

| Property | Value |

| Molecular Formula | C₁₃H₁₀BrNO |

| Molecular Weight | 276.13 g/mol |

| Melting Point | 103-110 °C |

| Boiling Point | 432.5 ± 25.0 °C (Predicted) |

| Appearance | Powder to crystal |

| CAS Number | 1140-17-6 |

Potential Degradation Pathways

Based on the functional groups present in 2-amino-4-bromobenzophenone (an aromatic amine, a diaryl ketone, and a carbon-bromine bond on an aromatic ring), several degradation pathways can be postulated under forced degradation conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[4][5] For 2-amino-4-bromobenzophenone, hydrolytic degradation under acidic or basic conditions is less likely to cleave the benzophenone backbone itself, as ketones and aromatic C-N and C-Br bonds are generally stable to hydrolysis. However, extreme pH and temperature conditions could potentially lead to unforeseen reactions.

Oxidative Degradation

The amino group in 2-amino-4-bromobenzophenone is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide can lead to the formation of nitroso, nitro, or other oxidized species. The aromatic rings could also be subject to hydroxylation under strong oxidative stress.

Photodegradation

Aromatic ketones are known to be photoreactive. Upon absorption of UV light, the ketone can be excited to a triplet state, which can then participate in various photochemical reactions. For halogenated aromatic compounds, photolytic cleavage of the carbon-halogen bond is a known degradation pathway, which could lead to the formation of debrominated species. The presence of the amino group can also influence the photostability of the molecule.

Thermal Degradation

At elevated temperatures, molecules can undergo decomposition. For 2-amino-4-bromobenzophenone, thermal stress could potentially lead to fragmentation of the molecule, although specific pathways are not documented. For a structurally similar compound, 2-amino-4-bromobenzoic acid, decarboxylation is a predicted primary thermal decomposition pathway. While 2-amino-4-bromobenzophenone lacks a carboxylic acid group, this suggests that fragmentation of substituents from the aromatic rings is a plausible thermal degradation route.

A diagram illustrating these potential degradation pathways is provided below.

Caption: Potential degradation pathways of 2-amino-4-bromobenzophenone.

Experimental Protocols for Forced Degradation Studies

A systematic approach to forced degradation is crucial for understanding the stability of 2-amino-4-bromobenzophenone. The following are detailed protocols for conducting these studies. The extent of degradation should ideally be in the range of 5-20% to ensure that the degradation products are detectable without being secondary products of excessive degradation.[1]

General Sample Preparation

Prepare a stock solution of 2-amino-4-bromobenzophenone in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

Acidic and Basic Hydrolysis

-

Acidic Condition: To an aliquot of the stock solution, add an equal volume of 1 M hydrochloric acid. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). After the desired time, cool the solution and neutralize it with an appropriate amount of 1 M sodium hydroxide.

-

Basic Condition: To an aliquot of the stock solution, add an equal volume of 1 M sodium hydroxide. Heat the solution at 60-80°C for a specified period. After the desired time, cool the solution and neutralize it with an appropriate amount of 1 M hydrochloric acid.

Oxidative Degradation

To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide solution. Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period, protected from light.

Photolytic Degradation

Expose a solution of the compound (and a solid sample) to a light source according to ICH Q1B guidelines. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

Thermal Degradation

-

Solid State: Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80-100°C) for a specified period.

-

Solution State: Heat a solution of the compound at a high temperature (e.g., 80-100°C) for a specified period.

The workflow for a typical forced degradation study is illustrated in the following diagram.

Caption: Workflow for conducting forced degradation studies.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial to separate and quantify the parent compound from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Proposed HPLC Method

Based on methods for similar compounds, the following HPLC conditions can be used as a starting point for method development.

Table 2: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Elution | Gradient (e.g., start with 30% B, ramp to 90% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |

| Injection Volume | 10 µL |

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner. Table 3 provides a template for presenting the quantitative data.

Table 3: Summary of Forced Degradation Results (Template)

| Stress Condition | Duration | Temperature | % Degradation of 2-amino-4-bromobenzophenone | Number of Degradation Products | RRT of Major Degradants |

| 1 M HCl | |||||

| 1 M NaOH | |||||

| 30% H₂O₂ | |||||

| Photolytic | |||||

| Thermal (Solid) | |||||

| Thermal (Solution) |

RRT: Relative Retention Time

Conclusion

References

Methodological & Application

Synthesis of (2-Amino-4-bromophenyl)(phenyl)methanone: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (2-Amino-4-bromophenyl)(phenyl)methanone, a key intermediate in pharmaceutical research and drug development. The synthesis involves a two-step process starting from 3-bromoaniline: N-acetylation to protect the amino group, followed by a Friedel-Crafts acylation with benzoyl chloride, and subsequent deprotection of the acetyl group. This application note includes a comprehensive experimental protocol, tabulated data for reagents and expected yields, and a visual representation of the synthetic workflow.

Introduction

This compound, with the CAS number 135776-98-6, is a valuable building block in the synthesis of various biologically active compounds. Its structure, featuring an ortho-aminobenzophenone core with a bromine substituent, makes it a versatile precursor for the construction of heterocyclic systems and other complex molecular architectures. A reliable and well-documented synthetic route is crucial for ensuring a consistent supply of this important intermediate for research and development activities. The presented protocol outlines a straightforward and efficient method for its preparation from commercially available starting materials.

Synthetic Pathway

The synthesis of this compound is achieved through the following two-step reaction sequence:

-

N-Acetylation of 3-bromoaniline: The amino group of 3-bromoaniline is protected by acetylation with acetic anhydride to yield N-(3-bromophenyl)acetamide. This step is necessary to prevent side reactions during the subsequent Friedel-Crafts acylation and to direct the acylation to the desired ortho position relative to the amino group.

-

Friedel-Crafts Acylation and Deprotection: The N-acetylated intermediate undergoes a Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is followed by an acidic workup which also serves to deprotect the acetyl group, yielding the final product, this compound.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number |

| 3-Bromoaniline | C₆H₆BrN | 172.02 | 591-19-5 |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 108-24-7 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 98-88-4 |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 7446-70-0 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | 7647-01-0 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | 7487-88-9 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |

Table 2: Expected Yield and Product Specifications

| Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Purity (%) | Melting Point (°C) |

| This compound | C₁₃H₁₀BrNO | 276.13 | 60-70 | >95 | 88-90[1] |

Experimental Protocols

Step 1: Synthesis of N-(3-bromophenyl)acetamide

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromoaniline (10.0 g, 58.1 mmol) in 100 mL of dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (6.5 mL, 69.7 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:2).

-

Upon completion, quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it with 50 mL of water, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-(3-bromophenyl)acetamide as a solid. The crude product can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

To a 500 mL three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add N-(3-bromophenyl)acetamide (10.0 g, 46.7 mmol) and 150 mL of anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (18.7 g, 140.1 mmol) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, add benzoyl chloride (6.5 mL, 56.0 mmol) dropwise from the dropping funnel over 30 minutes.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:4).

-

After completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 100 mL of 6 M hydrochloric acid.

-

Stir the mixture vigorously for 30 minutes. This step also facilitates the deprotection of the acetyl group.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with 100 mL of a saturated aqueous solution of sodium bicarbonate, followed by 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20%) as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

Synthesis of 2-amino-4-bromobenzophenone: A Detailed Reaction Mechanism and Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of the synthesis of 2-amino-4-bromobenzophenone, a key intermediate in pharmaceutical and organic synthesis. The document outlines the detailed reaction mechanism, a step-by-step experimental protocol, and quantitative data to guide researchers in their synthetic endeavors.

Introduction

2-amino-4-bromobenzophenone is a valuable building block in the synthesis of various biologically active compounds. Its structure, featuring an aminobenzophenone core with a bromine substituent, allows for diverse chemical modifications, making it a versatile precursor in drug discovery and development. The synthesis of this compound is typically achieved through a multi-step process involving the protection of the reactive amino group, followed by a Friedel-Crafts acylation, and subsequent deprotection. This note details a reliable three-step synthetic route starting from 3-bromoaniline.

Detailed Reaction Mechanism

The synthesis of 2-amino-4-bromobenzophenone from 3-bromoaniline proceeds through a three-step sequence:

-

Protection of the Amino Group: The initial step involves the acetylation of the amino group of 3-bromoaniline. The lone pair of electrons on the nitrogen atom of the aniline makes it highly reactive and susceptible to coordination with the Lewis acid catalyst used in the subsequent Friedel-Crafts acylation. This coordination would deactivate the aromatic ring towards electrophilic substitution. Therefore, the amino group is protected as an acetamide. The nitrogen of the resulting acetamido group is less basic and less nucleophilic, preventing its reaction with the Lewis acid, while still being an ortho-, para-directing group for the subsequent acylation.

-

Friedel-Crafts Acylation: The core of the synthesis is the Friedel-Crafts acylation of the protected aniline, N-(3-bromophenyl)acetamide. In this electrophilic aromatic substitution reaction, benzoyl chloride is treated with a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. The N-(3-bromophenyl)acetamide then acts as the nucleophile, attacking the acylium ion. The acetamido group directs the incoming benzoyl group primarily to the ortho position relative to itself, as the para position is blocked by the bromine atom. This regioselectivity is crucial for the formation of the desired product.

-

Deprotection of the Amino Group: The final step is the hydrolysis of the acetamido group to regenerate the free amino group. This is typically achieved by heating the N-(2-benzoyl-4-bromophenyl)acetamide in the presence of an acid, such as hydrochloric acid. The hydrolysis cleaves the amide bond, yielding the final product, 2-amino-4-bromobenzophenone, and acetic acid as a byproduct.

Quantitative Data Summary

The following table summarizes the typical quantitative data for each step of the synthesis of 2-amino-4-bromobenzophenone.

| Step | Reactants | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 1. Acetylation | 3-Bromoaniline, Acetic Anhydride | Acetic Acid | - | 1 hour | Reflux | ~90% |

| 2. Friedel-Crafts Acylation | N-(3-bromophenyl)acetamide, Benzoyl Chloride | Aluminum Chloride | Dichloromethane | 2-4 hours | 0°C to RT | ~75% |

| 3. Hydrolysis | N-(2-benzoyl-4-bromophenyl)acetamide | Hydrochloric Acid | Water/Ethanol | 2-3 hours | Reflux | ~85% |

Experimental Protocols

Step 1: Synthesis of N-(3-bromophenyl)acetamide

-

In a round-bottom flask equipped with a reflux condenser, add 3-bromoaniline (1.0 eq) and glacial acetic acid (2.0 eq).

-

Slowly add acetic anhydride (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux for 1 hour.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water with stirring.

-

Collect the precipitated white solid by vacuum filtration.

-

Wash the solid with cold water and dry it to obtain N-(3-bromophenyl)acetamide. The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of N-(2-benzoyl-4-bromophenyl)acetamide

-

In a dry three-necked flask equipped with a dropping funnel and a magnetic stirrer, suspend anhydrous aluminum chloride (2.5 eq) in dry dichloromethane under an inert atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add benzoyl chloride (1.2 eq) to the suspension with stirring.

-

To this mixture, add a solution of N-(3-bromophenyl)acetamide (1.0 eq) in dry dichloromethane dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude N-(2-benzoyl-4-bromophenyl)acetamide, which can be purified by column chromatography or recrystallization.

Step 3: Synthesis of 2-amino-4-bromobenzophenone

-

In a round-bottom flask, add N-(2-benzoyl-4-bromophenyl)acetamide (1.0 eq) and a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v).

-

Heat the mixture to reflux for 2-3 hours.

-

Monitor the completion of the hydrolysis by TLC.

-

After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude 2-amino-4-bromobenzophenone.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Caption: Reaction mechanism for the synthesis of 2-amino-4-bromobenzophenone.

Application Notes and Protocols for 2-Amino-4-bromobenzophenone as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-bromobenzophenone is a key pharmaceutical intermediate primarily utilized in the synthesis of various therapeutic agents, most notably the 1,4-benzodiazepine class of drugs. Its unique molecular structure, featuring an amino group and a bromine substituent on the benzophenone scaffold, provides a versatile platform for the construction of complex heterocyclic systems. This document provides detailed application notes, experimental protocols, and relevant data for the use of 2-amino-4-bromobenzophenone in pharmaceutical synthesis.

Introduction

2-Amino-4-bromobenzophenone (CAS No: 1140-17-6) is a substituted aromatic ketone that serves as a crucial building block in organic and medicinal chemistry.[1] Its bifunctional nature allows for sequential reactions, typically involving the acylation of the amino group followed by an intramolecular cyclization to form the characteristic seven-membered diazepine ring of benzodiazepines. This class of drugs exhibits significant pharmacological activities, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[2][3] A prominent example of a drug synthesized from this intermediate is Bromazepam. The presence of the bromine atom can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-4-bromobenzophenone is presented in Table 1 for easy reference.

| Property | Value |

| CAS Number | 1140-17-6 |

| Molecular Formula | C₁₃H₁₀BrNO |

| Molecular Weight | 276.13 g/mol |

| Appearance | Light orange to yellow to green powder/crystal |

| Melting Point | 103-110 °C |

| Boiling Point (Predicted) | 432.5 ± 25.0 °C |

| Flashing Point | 215.4 °C |

| Density (Predicted) | 1.484 ± 0.06 g/cm³ |

Table 1: Physicochemical data of 2-amino-4-bromobenzophenone.[4]

Applications in Pharmaceutical Synthesis

Synthesis of Bromazepam (7-bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one)

The synthesis of Bromazepam from 2-amino-4-bromobenzophenone is a well-established route in medicinal chemistry. The following is a representative protocol based on analogous syntheses.

Experimental Protocol:

Step 1: Synthesis of 2-(2-aminoacetamido)-4-bromobenzophenone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-bromobenzophenone (1.0 eq) in a suitable aprotic solvent such as toluene or dichloromethane.

-

Acylation: To the stirred solution, add aminoacetyl chloride hydrochloride (a protected form of glycine chloride) or a similar acylating agent (1.1 eq). The reaction can be facilitated by the addition of a non-nucleophilic base, such as pyridine, to neutralize the HCl generated.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and wash with a dilute aqueous solution of sodium bicarbonate followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(2-aminoacetamido)-4-bromobenzophenone.

Step 2: Intramolecular Cyclization to Bromazepam

-

Reaction Setup: Dissolve the product from Step 1 in a suitable solvent, such as pyridine or a mixture of acetic acid and a non-polar solvent.

-

Cyclization: Heat the reaction mixture to reflux. The cyclization is often catalyzed by the solvent (e.g., pyridine) or by the addition of a catalytic amount of a strong acid.

-

Reaction Monitoring: Monitor the formation of the benzodiazepine ring by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product. The crude Bromazepam can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Analogous Syntheses:

While a specific protocol with yields for the synthesis of Bromazepam from the 4-bromo isomer is not detailed in the searched literature, protocols for the closely related 2-amino-5-bromobenzophenone provide valuable insights into expected outcomes. For instance, the N-acylation step can proceed with high yields, often exceeding 80-90%. The subsequent cyclization step can also be efficient, with reported yields in the range of 70-85%, depending on the specific reaction conditions and purification methods employed.

| Parameter | N-Acylation of 2-amino-5-bromobenzophenone | Cyclization to 7-bromo-1,4-benzodiazepin-2-one |

| Starting Material | 2-amino-5-bromobenzophenone | 2-(2-Chloroacetamido)-5-bromobenzophenone |

| Key Reagents | Chloroacetyl chloride, Toluene | Ammonia, Methanol/Ethanol |

| Reaction Temperature | Reflux | Room temperature to gentle heating |

| Reaction Time | ~2.5 hours | Variable |

| Reported Yield | High (qualitative) | Variable |

| Purification | Recrystallization | Recrystallization |

Table 2: Representative data for analogous benzodiazepine synthesis from 2-amino-5-bromobenzophenone.[7]

Mechanism of Action of Benzodiazepines

Benzodiazepines synthesized from 2-amino-4-bromobenzophenone, such as Bromazepam, exert their therapeutic effects by modulating the activity of the gamma-aminobutyric acid (GABA) neurotransmitter system in the central nervous system (CNS).[3]

Signaling Pathway:

GABA is the primary inhibitory neurotransmitter in the CNS. It binds to the GABA-A receptor, which is a ligand-gated ion channel.[3] The binding of GABA to its receptor opens a chloride channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening. The result is an enhanced inhibitory effect of GABA, leading to the anxiolytic, sedative, and other pharmacological properties of this drug class.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis of a 1,4-benzodiazepine from 2-amino-4-bromobenzophenone.

Conclusion

2-Amino-4-bromobenzophenone is a valuable and versatile intermediate in the pharmaceutical industry, particularly for the synthesis of benzodiazepines. The straightforward and efficient synthetic routes, coupled with the significant pharmacological activity of the resulting compounds, ensure its continued importance in drug discovery and development. The protocols and data presented herein provide a foundation for researchers and scientists working with this important building block.

References

- 1. News - 2-Amino-4â²-Bromobenzophenone: A Key Pharmaceutical Intermediate [jingyepharma.com]

- 2. researchgate.net [researchgate.net]

- 3. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 4. chembk.com [chembk.com]

- 5. News - An Insight into the Synthesis of 2-Amino-4â²-Bromobenzophenone: A Key Pharmaceutical Intermediate [jingyepharma.com]

- 6. OEM 2-Amino-4′-Bromobenzophenone  Manufacturer and Supplier | Jingye [jingyepharma.com]

- 7. benchchem.com [benchchem.com]

Synthesis of 7-Bromoquinazoline Derivatives from 2-Amino-4-bromobenzophenone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 7-bromoquinazoline derivatives, utilizing 2-amino-4-bromobenzophenone as a key starting material. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly as inhibitors of key signaling pathways implicated in cancer.

Introduction

Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are foundational to the development of numerous pharmaceuticals. The strategic incorporation of a bromine atom at the 7-position of the quinazoline ring, derived from 2-amino-4-bromobenzophenone, offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Notably, certain quinazoline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various forms of cancer.[1] This document outlines two robust synthetic methodologies for the preparation of 7-bromoquinazoline derivatives and provides an overview of their potential biological context.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 7-bromoquinazoline derivatives. Due to the limited availability of specific data for derivatives of 2-amino-4-bromobenzophenone, the following data for analogous compounds is presented to provide an expected range of yields and key characterization parameters.

Table 1: Three-Component Synthesis of a Representative 6-Bromo-2,4-disubstituted Quinazoline [1]

| Product | Starting Materials | Reagents | Solvent | Reaction Time (h) | Yield (%) |

| 6-Bromo-2,4-disubstituted quinazoline | 2-Amino-5-bromobenzophenone, Triethyl orthoformate | Ammonium acetate | Ethanol | 4-6 | Not specified |

Table 2: Iodine-Catalyzed Synthesis of a Representative 2-Aryl-6-bromo-4-phenylquinazoline [1]

| Product | Starting Materials | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 2-Aryl-6-bromo-4-phenylquinazoline | 2-Amino-5-bromobenzophenone, Substituted aniline | Iodine (I₂) | DMSO | 8-12 | 120 | Not specified |

Table 3: Spectroscopic Data for a Representative 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one [2]

| Compound | 1H NMR (400 MHz, CDCl₃) δ (ppm) | 13C NMR (100 MHz, CDCl₃) δ (ppm) | HRMS (ESI) [M+H]⁺ |

| 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 8.32 (d, J = 2.3 Hz, 1H), 7.73 (dd, J = 8.8, 2.4 Hz, 1H), 7.45 (d, J = 8.7 Hz, 1H), 4.15 (t, J = 7.4 Hz, 2H), 3.12 (t, J = 7.9 Hz, 2H), 2.67–2.00 (m, 2H) | 159.90, 159.67, 147.91, 137.23, 128.85, 128.60, 121.87, 119.59, 46.62, 32.50, 19.44 | calcd for C₁₁H₉BrN₂O: 264.9971, found 264.9987 |